molecular formula C9H14O B14629113 2-Cyclopenten-1-one, 2-methyl-3-(1-methylethyl)- CAS No. 57374-41-1

2-Cyclopenten-1-one, 2-methyl-3-(1-methylethyl)-

Cat. No.: B14629113
CAS No.: 57374-41-1
M. Wt: 138.21 g/mol
InChI Key: UCMZJIACGGSAGM-UHFFFAOYSA-N
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Description

2-Cyclopenten-1-one, 2-methyl-3-(1-methylethyl)- is an organic compound with the molecular formula C10H16O It is a derivative of cyclopentenone, featuring a cyclopentene ring with a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 2-methyl-3-(1-methylethyl)- can be achieved through several methods. One common approach involves the Nazarov cyclization reaction, where divinyl ketones undergo cyclization to form cyclopentenones . Another method is the Saegusa–Ito oxidation, which converts cyclopentanones to cyclopentenones . Additionally, ring-closing metathesis of dienes and oxidation of cyclic allylic alcohols are also employed .

Industrial Production Methods

Industrial production of 2-Cyclopenten-1-one, 2-methyl-3-(1-methylethyl)- typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopenten-1-one, 2-methyl-3-(1-methylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like organocopper compounds . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution and addition reactions can lead to a variety of substituted cyclopentenone derivatives .

Scientific Research Applications

2-Cyclopenten-1-one, 2-methyl-3-(1-methylethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopenten-1-one, 2-methyl-3-(1-methylethyl)- involves its interaction with molecular targets and pathways. As an enone, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the α,β-unsaturated ketone. This reactivity is crucial for its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopenten-1-one, 2-methyl-3-(1-methylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

57374-41-1

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2-methyl-3-propan-2-ylcyclopent-2-en-1-one

InChI

InChI=1S/C9H14O/c1-6(2)8-4-5-9(10)7(8)3/h6H,4-5H2,1-3H3

InChI Key

UCMZJIACGGSAGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC1=O)C(C)C

Origin of Product

United States

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